

In-Depth Technical Guide: Characterization of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

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Compound of Interest

Compound Name: *N,N'-Bis(2,6-diisopropylphenyl)ethanediimine*

Cat. No.: *B184402*

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Abstract

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is a sterically hindered α -diimine ligand crucial in the field of coordination chemistry and catalysis. Its bulky 2,6-diisopropylphenyl substituents impart unique steric and electronic properties to its metal complexes, influencing their stability, solubility, and catalytic activity. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of **N,N'-Bis(2,6-diisopropylphenyl)ethanediimine**, including spectroscopic and structural data, along with detailed experimental protocols.

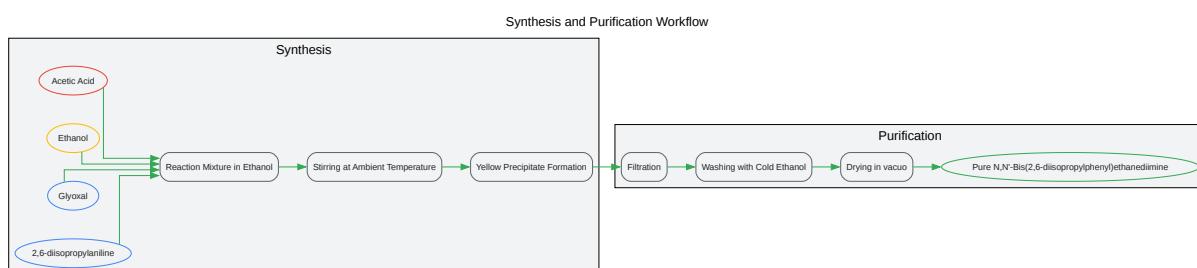
Physicochemical Properties

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is a pale-yellow to yellow-brown solid at room temperature.^[1] The bulky diisopropylphenyl groups contribute to its stability and specific reactivity profile.^[1]

Property	Value	Reference
Molecular Formula	C ₂₆ H ₃₆ N ₂	[2]
Molecular Weight	376.58 g/mol	[3]
Melting Point	105-109 °C	[3]
Appearance	Pale-yellow to yellow-brown solid	[1]
CAS Number	74663-75-5	[3]

Synthesis and Purification

The most common and well-documented method for the synthesis of **N,N'-Bis(2,6-diisopropylphenyl)ethanediimine** is the acid-catalyzed condensation reaction between 2,6-diisopropylaniline and glyoxal.



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Caption: Synthesis and purification workflow for **N,N'-Bis(2,6-diisopropylphenyl)ethanediimine**.

Experimental Protocol: Synthesis and Purification

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-diisopropylaniline (2 equivalents) in ethanol.
- Addition of Reactants: To the stirred solution, add a 40% aqueous solution of glyoxal (1 equivalent) followed by a catalytic amount of glacial acetic acid.
- Reaction: Stir the reaction mixture at ambient temperature for 1 to 2 hours. A yellow solid will precipitate out of the solution.
- Isolation: Collect the crude product by filtration.
- Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.
- Drying: Dry the purified product thoroughly in vacuo to yield **N,N'-Bis(2,6-diisopropylphenyl)ethanediimine** as a yellow-brown solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of **N,N'-Bis(2,6-diisopropylphenyl)ethanediimine**.

¹H NMR (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~8.10	Singlet	Imine protons (N=CH)
~7.15	Multiplet	Aromatic protons
~2.90	Septet	Isopropyl methine protons (CH(CH ₃) ₂)
~1.20	Doublet	Isopropyl methyl protons (CH(CH ₃) ₂)

¹³C NMR (CDCl₃, 101 MHz)

Chemical Shift (δ , ppm)	Assignment
~163.1	Imine carbon (N=CH)
~148.0	Aromatic quaternary carbon (C-N)
~136.7	Aromatic quaternary carbon (C-CH)
~125.1	Aromatic methine carbon (CH)
~123.2	Aromatic methine carbon (CH)
~28.0	Isopropyl methine carbon (CH(CH ₃) ₂)
~23.4	Isopropyl methyl carbon (CH(CH ₃) ₂)

- Sample Preparation: Dissolve approximately 10-20 mg of the purified solid in about 0.6 mL of deuterated chloroform (CDCl₃).^[4]
- Filtration: Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.^[5]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~1650	C=N stretch (imine)	Strong
~2960	C-H stretch (aliphatic, isopropyl)	Strong
~3060	C-H stretch (aromatic)	Medium
~1580, ~1460	C=C stretch (aromatic)	Medium-Strong

- Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]
- Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (approximately 8-10 tons) using a hydraulic press to form a transparent or translucent pellet. [6][7]
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded for background correction.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common method for this type of molecule.

m/z	Assignment	Relative Abundance
376.3	$[M]^+$ (Molecular Ion)	Present
333	$[M - C_3H_7]^+$	Top Peak
334	Isotope peak of 333	2nd Highest
146	Fragment	3rd Highest

Data obtained from PubChem.[\[2\]](#)

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer's ion source using a direct insertion probe.[\[8\]](#) The sample is then heated to volatilize it.[\[8\]](#)
- Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[\[9\]](#)
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- Detection: Detect the separated ions to generate a mass spectrum.

Structural Characterization

X-ray Crystallography

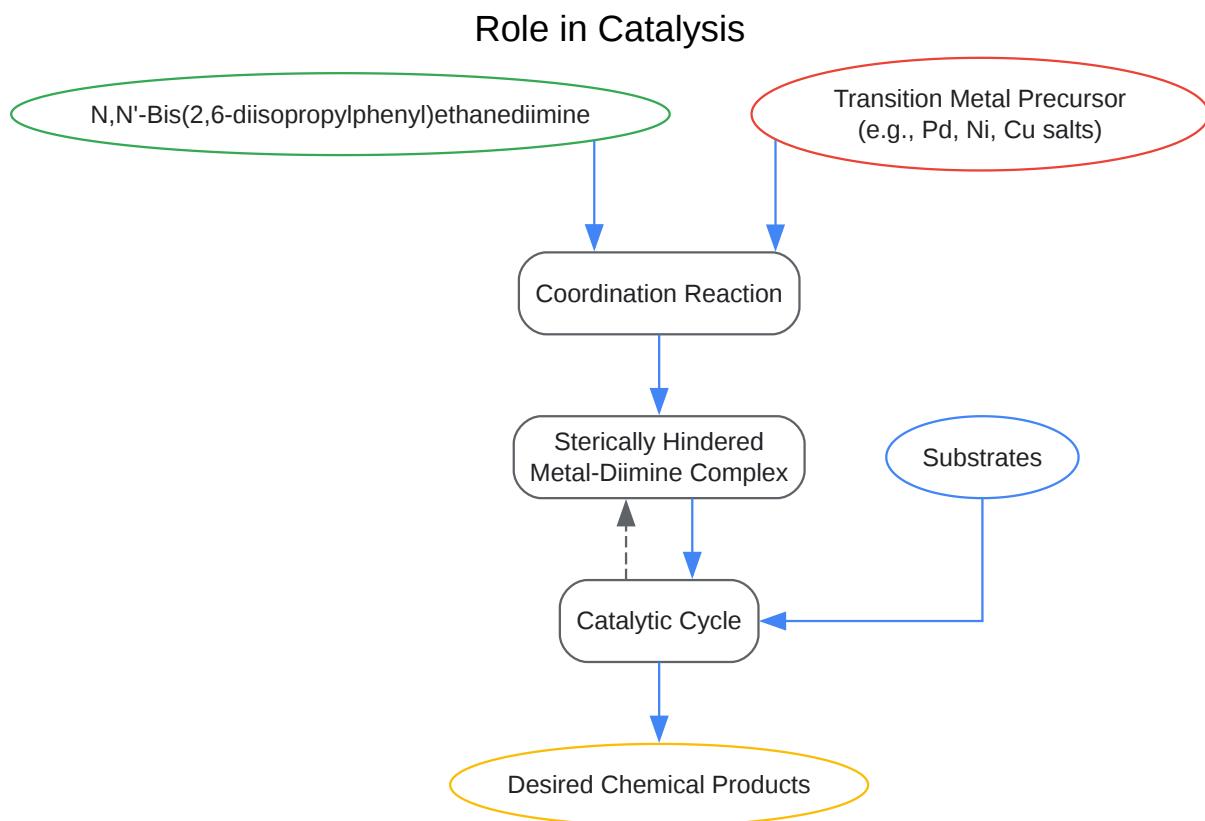
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths and angles.

Parameter	Value (Å)	Reference
N=C bond length	1.265 (4)	[10]
C-C (imine backbone) bond length	1.467 (4)	[10]

- Crystal Growth: Grow single crystals of **N,N'-Bis(2,6-diisopropylphenyl)ethanediimine** suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent, such as acetone.[\[10\]](#)
- Crystal Mounting: Mount a suitable single crystal on a goniometer head.
- Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.
- Structure Solution and Refinement: Process the collected diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates and molecular geometry.

Applications in Catalysis

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is a versatile ligand in organometallic chemistry, primarily used in the synthesis of transition metal catalysts. The bulky diisopropylphenyl groups create a sterically demanding coordination environment around the metal center, which can enhance catalytic selectivity and stability.



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Caption: Logical relationship of **N,N'-Bis(2,6-diisopropylphenyl)ethanediimine** as a ligand in catalysis.

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